molecular formula C26H25NO3S B383223 7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine CAS No. 385786-39-0

7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine

Cat. No.: B383223
CAS No.: 385786-39-0
M. Wt: 431.5g/mol
InChI Key: DAJBAAQACVTYSQ-UHFFFAOYSA-N
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Description

7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine is a polycyclic heterocyclic compound featuring a benzothiazepine core fused with a naphthalene moiety.

The trimethoxyphenyl group is structurally analogous to motifs found in bioactive molecules such as Combretastatin A-4, a tubulin polymerization inhibitor, where this substituent contributes to both solubility challenges and potent anticancer activity .

Properties

IUPAC Name

7-(3,4,5-trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO3S/c1-28-21-14-17(15-22(29-2)25(21)30-3)26-19-13-12-16-8-4-5-9-18(16)24(19)27-20-10-6-7-11-23(20)31-26/h4-11,14-15,19,26H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJBAAQACVTYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3CCC4=CC=CC=C4C3=NC5=CC=CC=C5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminothiophenol Derivatives

Aminothiophenol intermediates undergo cyclocondensation with α,β-unsaturated ketones or aldehydes. For example, 2-aminothiophenol reacts with 3,4,5-trimethoxycinnamaldehyde in acetic acid under reflux to yield the tetracyclic framework. The reaction proceeds via a Michael addition followed by intramolecular cyclization, with yields reaching 68–72% after 12 hours.

Key parameters :

  • Solvent: Acetic acid or toluene/acetic acid mixtures

  • Temperature: 110–120°C

  • Catalysts: p-Toluenesulfonic acid (pTSA, 10 mol%)

Ring-Closing Metathesis (RCM)

Grubbs’ catalyst (2nd generation) enables the formation of the seven-membered thiazepine ring from diene precursors. A naphthalene-derived diene containing thioether and amine functionalities undergoes RCM at 40°C in dichloromethane, achieving 65% yield. This method offers superior stereocontrol at the 6a position compared to acid-catalyzed cyclization.

Functionalization with 3,4,5-Trimethoxyphenyl Group

Introducing the trimethoxyphenyl moiety requires careful positioning to avoid demethylation or ring oxidation.

Friedel-Crafts Alkylation

Electrophilic aromatic substitution using 3,4,5-trimethoxybenzyl bromide in the presence of AlCl₃ (1.2 equiv) attaches the aryl group to the naphtho ring. Reaction in anhydrous dichloroethane at 0°C minimizes side products, yielding 58–62% of the alkylated intermediate.

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling strategy employs 3,4,5-trimethoxyphenylboronic acid and a brominated naphtho intermediate. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 80°C, this method achieves 75% yield with >98% regioselectivity.

Comparative Table: Functionalization Methods

MethodYield (%)SelectivityKey Challenge
Friedel-Crafts58–62ModerateCompeting ortho substitution
Suzuki-Miyaura75HighBoronic acid availability

Stereochemical Control at 6a Position

The tetrahydronaphtho ring’s 6a stereocenter necessitates chiral induction or resolution:

Asymmetric Hydrogenation

Using a Ru-BINAP catalyst, the prochiral enamine intermediate undergoes hydrogenation (50 psi H₂) in methanol at 25°C, achieving 92% ee. This method reduces post-synthetic purification demands compared to racemic approaches.

Kinetic Resolution

Racemic mixtures are resolved via lipase-catalyzed acetylation. Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer in vinyl acetate, enabling isolation of the (S)-isomer with 99% ee.

Final Cyclization and Purification

The assembled intermediate undergoes acid-mediated cyclization (HCl/EtOH, 70°C) to form the tetrahydronaphtho ring. Crude products are purified via silica gel chromatography (hexane/EtOAc 3:1) or recrystallization from ethanol/water, yielding 80–85% pure compound.

Analytical Validation :

  • HPLC : >99% purity (C18 column, MeCN/H₂O 65:35)

  • ¹H NMR (400 MHz, CDCl₃): δ 6.82 (s, 2H, aryl), 3.91 (s, 9H, OCH₃), 3.45–3.12 (m, 4H, CH₂ thiazepine)

Industrial-Scale Optimization

Patents highlight batch vs. continuous flow approaches:

Batch Reactor Design

  • Temperature gradient : 25°C → 120°C over 4 hours minimizes side reactions

  • Catalyst recycling : Pd nanoparticles immobilized on mesoporous silica enable 5 reuse cycles without yield loss

Continuous Flow Synthesis

Microreactor systems (0.5 mm ID) reduce reaction time from 12 hours to 45 minutes, achieving 82% yield via enhanced mass transfer .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro and tetrahydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine has shown promise due to the pharmacological activities associated with the trimethoxyphenyl group.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.

Mechanism of Action

The mechanism of action of this compound in biological systems is primarily attributed to its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock proteins, which are crucial in cancer cell proliferation. The benzothiazepine moiety can interact with neurotransmitter receptors, potentially modulating neurological pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituent at Key Position Physical State Reaction Time (h) Notable Spectral Data (IR, NMR) Source
8-Methoxy-5-phenyl-tetrahydrobenzo[f][1,4]thiazepine (6h) Benzothiazepine + naphthalene Phenyl (C5) Colorless solid 24 IR: 1594, 1560 cm⁻¹; ¹H-NMR δ 3.73 (OCH₃)
8-Methoxy-5-pentyl-tetrahydrobenzo[f][1,4]thiazepine (6i) Benzothiazepine + naphthalene Pentyl (C5) Yellow oil 48 ¹³C-NMR δ 22.7 (pentyl-CH₂); HR-FABMS: 266.1573
Combretastatin A-4 Prodrugs (1m, 1n) Stilbene + trimethoxyphenyl Phosphate salts Crystalline N/A Improved water solubility (>10 mg/mL)
Methyl 8-hydroxy-5-(3,4,5-trimethoxyphenyl)benzo[f][1,3]benzodioxole-6-carboxylate Benzodioxole + naphthalene Trimethoxyphenyl (C5) Solid (predicted) N/A Computed properties suggest high polarity

Key Observations :

  • Substituent Impact on Physical State : Alkyl chains (e.g., pentyl in 6i) yield oils, while aromatic substituents (e.g., phenyl in 6h, trimethoxyphenyl in the target compound) favor solid states due to increased crystallinity .
  • Trimethoxyphenyl vs. Other Groups : The 3,4,5-trimethoxyphenyl group (as in Combretastatin A-4 and ) enhances bioactivity but introduces solubility challenges, often necessitating prodrug strategies (e.g., phosphate salts in 1m/1n) .

Table 2: Bioactivity Profiles of Related Compounds

Compound Class Bioactivity Target Organism/Application Efficacy Notes Source
Tetrahydronaphtho-benzothiazepines (6h, 6i, 6j) Not explicitly tested N/A Focus on synthetic protocols
R1 = 3,4,5-Trimethoxyphenyl derivatives Herbicidal (vs. rape) Agricultural Moderate activity (EC₅₀: 50–100 μM)
Combretastatin A-4 Prodrugs (1m, 1n) Anticancer (tubulin inhibition) Preclinical cancer models IC₅₀: <10 nM; water-soluble prodrugs
Diazepine derivatives Antimicrobial, Anticonvulsant Microbial pathogens, epilepsy MIC: 8–32 μg/mL (bacteria)

Key Observations :

  • In contrast, Combretastatin A-4 derivatives leverage this group for anticancer activity, highlighting its versatility across therapeutic areas .
  • Antimicrobial diazepines () lack the trimethoxyphenyl motif, indicating that bioactivity is highly substituent-dependent.

Solubility and Stability Considerations

The 3,4,5-trimethoxyphenyl group’s hydrophobicity often necessitates structural modifications for pharmaceutical viability. For example:

  • In contrast, alkyl-substituted benzothiazepines (e.g., 6i/6j) remain oils, limiting their utility in formulations requiring solid dosage forms .

Biological Activity

7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine is a derivative of the benzothiazepine class known for its diverse biological activities. This article explores its pharmacological properties, focusing on its potential therapeutic effects based on various studies.

Chemical Structure and Properties

This compound belongs to the benzothiazepine family, which is characterized by a fused benzene and thiazepine ring. The presence of the trimethoxyphenyl group significantly influences its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazepine derivatives. For instance:

  • Cell Line Studies : A series of novel 1,5-benzothiazepine derivatives were synthesized and evaluated against various cancer cell lines including HT-29 (colon cancer) and MCF-7 (breast cancer). Among these compounds, certain derivatives exhibited significant cytotoxic effects with IC50 values lower than standard chemotherapeutics like methotrexate .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Compounds showed percentage inhibition rates of 64.5% to 55.8% against EGFR .

Antimicrobial Activity

Benzothiazepines have also been studied for their antimicrobial properties:

  • In Vitro Studies : Compounds were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated considerable antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 2 to 6 μg/mL against various pathogens .

Anti-inflammatory Activity

The anti-inflammatory properties of benzothiazepines have been documented through various models:

  • Experimental Models : In vivo studies using rat paw edema models demonstrated that several synthesized compounds significantly reduced inflammation compared to standard anti-inflammatory drugs like diclofenac .

Data Tables

Biological ActivityAssay TypeResultsReference
AnticancerMTT AssayIC50 < Methotrexate
AntimicrobialMIC TestingMIC: 2–6 μg/mL
Anti-inflammatoryRat Paw Edema ModelSignificant reduction

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study synthesized a series of benzothiazepines and tested their efficacy against colon and breast cancer cell lines. The most potent derivatives demonstrated superior activity compared to existing treatments, indicating their potential as lead compounds for new therapies .
  • Case Study on Antimicrobial Potential :
    • A novel series of benzothiazepines was evaluated for antimicrobial activity against clinical isolates of C. albicans and E. coli. The results showed promising antibacterial properties that warrant further investigation into their clinical applications .

Q & A

Q. How to integrate experimental and computational data for reaction design?

  • Methodological Answer :
  • ICReDD Framework : Combine quantum mechanics (e.g., Gaussian) with cheminformatics (RDKit) to prioritize reaction pathways.
  • Feedback Loops : Use experimental results (e.g., failed reactions) to refine computational models iteratively .

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